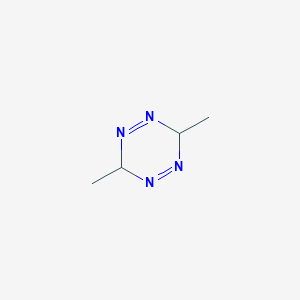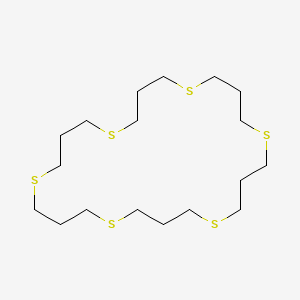
1,5,9,13,17,21-Hexathiacyclotetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9,13,17,21-Hexathiacyclotetracosane is a macrocyclic compound with a unique structure characterized by the presence of six sulfur atoms within a 24-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17,21-Hexathiacyclotetracosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of 1,3-propanedithiol with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of nucleophilic substitution steps, leading to the formation of the macrocyclic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9,13,17,21-Hexathiacyclotetracosane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1,5,9,13,17,21-Hexathiacyclotetracosane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions, which can be crucial in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential in drug delivery systems, particularly for metal-based drugs.
Industry: Utilized in the development of materials with specific properties, such as conductivity and catalytic activity.
Wirkmechanismus
The mechanism by which 1,5,9,13,17,21-Hexathiacyclotetracosane exerts its effects primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the ring act as electron donors, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A smaller macrocyclic compound with four sulfur atoms in a 16-membered ring.
1,5,9,13,17,21-Hexaazacyclotetracosane: A similar macrocycle with nitrogen atoms instead of sulfur.
1,5,9,13,17,21-Hexaoxacyclotetracosane: A macrocycle with oxygen atoms in place of sulfur.
Uniqueness
1,5,9,13,17,21-Hexathiacyclotetracosane is unique due to its larger ring size and the presence of six sulfur atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable metal complexes compared to its smaller or differently substituted counterparts.
Eigenschaften
CAS-Nummer |
51472-63-0 |
|---|---|
Molekularformel |
C18H36S6 |
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
1,5,9,13,17,21-hexathiacyclotetracosane |
InChI |
InChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
InChI-Schlüssel |
ZPXGPHPLAYZSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCCSCCCSCCCSCCCSCCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



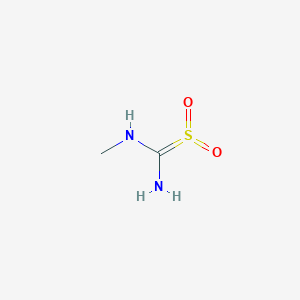
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
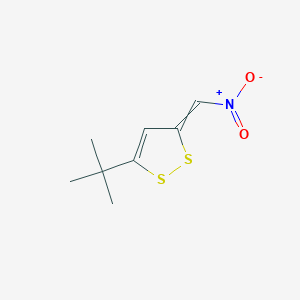

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
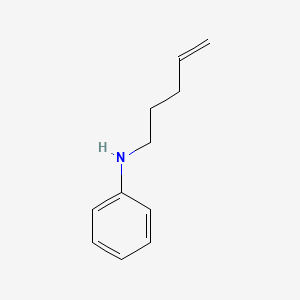
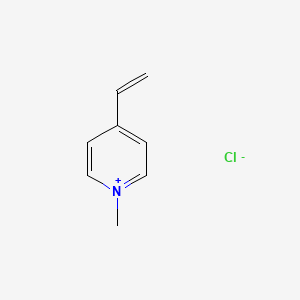

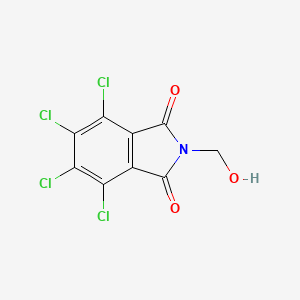
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
